5,6-Diacetoxyindole

Description

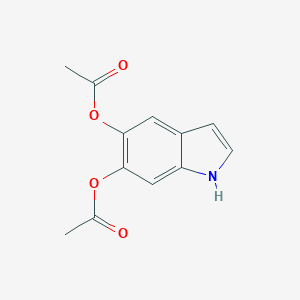

Structure

3D Structure

Properties

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 |

Source

|

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-79-1 |

Source

|

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-Diacetoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diacetoxyindole is a key synthetic intermediate, primarily recognized for its role as a stable precursor to the highly reactive eumelanin monomer, 5,6-dihydroxyindole (DHI).[1][2] The inherent instability and rapid oxidation of DHI make it challenging to handle and study directly. The acetylation of the hydroxyl groups at the 5 and 6 positions of the indole ring enhances the compound's stability, allowing for its storage and controlled release of the active DHI molecule when required.[1] This pro-drug approach is crucial for investigating the mechanisms of melanogenesis, as well as for exploring the broader biological activities of DHI and its derivatives in various therapeutic areas, including neurology and oncology.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis protocols, and its role in biological pathways.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| CAS Number | 15069-79-1 | [1] |

| Melting Point | 130-131 °C | [3] (as "DAI") |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in various organic solvents. The acetoxy groups enhance its solubility compared to 5,6-dihydroxyindole. | [1] |

| Appearance | Solid | |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for closely related derivatives provide valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present representative ¹H and ¹³C NMR data for N-acyl and C2-carboxamide derivatives of this compound, which are structurally very similar to the parent compound. The spectra are typically recorded in DMSO-d₆.[4]

Table 2: Representative ¹H NMR Spectral Data of this compound Derivatives (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 (NH) | ~11.5 | br s | |

| H-2 | ~7.0-7.2 | s or d | Position of this proton can vary depending on substitution at C2. |

| H-3 | ~6.5-6.8 | d | |

| H-4 | ~7.5-7.7 | s | |

| H-7 | ~7.3-7.5 | s | |

| -OCOCH₃ (C5 & C6) | ~2.2-2.3 | s | Two distinct singlets for the two acetate groups. |

Data is representative for C2-carboxamide derivatives of this compound.[4]

Table 3: Representative ¹³C NMR Spectral Data of this compound Derivatives (in DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~130-135 |

| C-3 | ~105-110 |

| C-3a | ~128-130 |

| C-4 | ~110-112 |

| C-5 | ~140-142 |

| C-6 | ~140-142 |

| C-7 | ~108-110 |

| C-7a | ~135-137 |

| -C OCH₃ | ~168-170 |

| -COC H₃ | ~20-21 |

Data is representative for C2-carboxamide derivatives of this compound.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the acetylation of 5,6-dihydroxyindole. This protocol is adapted from procedures for similar indole derivatives.[4]

Materials:

-

5,6-Dihydroxyindole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 5,6-dihydroxyindole in a mixture of dichloromethane and pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Role in Biological Pathways and Experimental Workflows

This compound itself is not known to be directly involved in specific signaling pathways. Its primary biological significance lies in its role as a stable, cell-permeable precursor to 5,6-dihydroxyindole (DHI), a key intermediate in the biosynthesis of eumelanin.[6][7] DHI is highly unstable and readily oxidizes, making this compound an invaluable tool for studying its biological effects in a controlled manner.[1] Once inside the cell, it is presumed that cellular esterases hydrolyze the acetate groups to release DHI.

Eumelanin Synthesis Pathway

The following diagram illustrates the role of this compound as a precursor in the eumelanin synthesis pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5,6-Dihydroxyindole | C8H7NO2 | CID 114683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 7. 5,6-Dimethoxyindole 99 14430-23-0 [sigmaaldrich.com]

An In-depth Technical Guide to 5,6-Diacetoxyindole: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Diacetoxyindole, a key chemical intermediate in various fields of research and development. This document details its chemical structure, molecular weight, and a representative synthesis protocol. Furthermore, it contextualizes the biological significance of its precursor, 5,6-dihydroxyindole, within the melanin biosynthesis pathway.

Core Compound Data

The fundamental quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1H-Indole-5,6-diol, 5,6-diacetate |

| CAS Number | 15069-79-1 |

| Molecular Formula | C₁₂H₁₁NO₄[1][2] |

| Molecular Weight | 233.22 g/mol [1][2] |

| Appearance | White to light yellow to light red powder/crystal[2] |

| Melting Point | 136.0 to 140.0 °C[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |

Chemical Structure

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, characteristic of an indole core. Two acetoxy groups are substituted at the 5th and 6th positions of the indole ring. This structural feature enhances its reactivity and solubility, making it a versatile building block in organic synthesis.[1]

Experimental Protocols

Synthesis of this compound from 5,6-Dihydroxyindole

This compound is commonly prepared by the acetylation of its precursor, 5,6-dihydroxyindole. This process involves the protection of the hydroxyl groups with acetyl groups, which can be easily removed if necessary. The following is a representative protocol for this synthesis.

Materials:

-

5,6-Dihydroxyindole

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Water

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and pyridine. The reaction is typically carried out overnight to ensure complete acetylation.[3]

-

Following the acetylation period, a 1:1 (v/v) mixture of methanol and water is added to the reaction mixture.[3]

-

The mixture is then heated under reflux. This step serves to hydrolyze any mixed anhydride that may have formed at the carboxyl group if a carboxylic acid derivative of indole was used.[3]

-

After the hydrolysis is complete, the volatile components of the reaction mixture are removed using a rotary evaporator.[3]

-

The resulting product, this compound, is typically obtained as a powder.[3]

-

The purity of the synthesized compound can be confirmed using analytical techniques such as ¹H NMR, LC-MS, and UV-Vis spectroscopy.[3]

Biological Context and Signaling Pathways

Direct research on the specific biological activities and signaling pathways of this compound is limited. However, its significance is primarily derived from its role as a stable precursor to 5,6-dihydroxyindole, a crucial intermediate in the biosynthesis of eumelanin, the most common type of melanin.[4] Eumelanin is responsible for brown and black pigmentation in skin, hair, and eyes and plays a critical role in photoprotection against UV radiation.[5][6]

The biosynthesis of eumelanin, known as melanogenesis, is a complex process that occurs within specialized organelles called melanosomes in melanocytes.[7][8][9] The pathway is initiated by the oxidation of the amino acid L-tyrosine.

The key steps in the eumelanin biosynthesis pathway are as follows:

-

Oxidation of L-Tyrosine: The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[5][8]

-

Oxidation of L-DOPA: Tyrosinase further oxidizes L-DOPA to form dopaquinone.[5][8]

-

Cyclization and Decarboxylation: Dopaquinone undergoes a series of non-enzymatic and enzymatic reactions, including cyclization to form leukodopachrome, which is then oxidized to dopachrome.[5]

-

Formation of Dihydroxyindoles: Dopachrome can then be converted to either 5,6-dihydroxyindole (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[6]

-

Polymerization: DHI and DHICA are subsequently oxidized and polymerized to form eumelanin.[6]

This compound serves as a valuable tool for researchers studying melanogenesis and related processes. Its increased stability compared to the highly oxidizable 5,6-dihydroxyindole allows for easier handling and storage, making it a reliable starting material for in vitro studies and the synthesis of more complex melanin-related compounds.[1] While indole derivatives have been investigated for their roles in various cellular signaling pathways, including those related to cancer and metabolic diseases, the specific signaling interactions of this compound remain an area for future research.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 15069-79-1 [chemicalbook.com]

- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 5. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 6. Melanin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

The Role of 5,6-Diacetoxyindole in Eumelanin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eumelanin, the primary determinant of black and brown pigmentation in vertebrates, is synthesized through a complex biochemical cascade known as melanogenesis. Central to this process is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps. While the natural pathway involves the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, synthetic substrates are invaluable tools for the enzymatic and histochemical study of tyrosinase activity. This technical guide focuses on the role and application of 5,6-diacetoxyindole (DAI), a chromogenic substrate, in the investigation of eumelanin biosynthesis. We will delve into its mechanism of action, provide detailed experimental protocols for its use in tyrosinase assays, present available quantitative data, and visualize the intricate signaling pathways that regulate this fundamental biological process.

Introduction to Eumelanin Biosynthesis

The synthesis of eumelanin is a tightly regulated process occurring within specialized organelles called melanosomes in melanocytes. The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone. Both of these initial reactions are catalyzed by the copper-containing enzyme tyrosinase (TYR). Dopaquinone is a highly reactive intermediate that serves as a branching point for the synthesis of eumelanin or pheomelanin.

In the eumelanin pathway, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome. Dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (DHI). Alternatively, the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Subsequently, tyrosinase-related protein 1 (TYRP1) is thought to catalyze the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid.[1] The polymerization of DHI and DHICA, and their quinone derivatives, leads to the formation of the final eumelanin pigment.

This compound as a Synthetic Substrate for Tyrosinase

This compound (DAI) is an acetylated derivative of 5,6-dihydroxyindole (DHI), a key intermediate in the natural eumelanin pathway. DAI serves as a useful tool for researchers as it is a stable, colorless compound that can be enzymatically converted by tyrosinase into a colored product, allowing for the visualization and quantification of enzyme activity.

The utility of DAI lies in its application for the histochemical demonstration of melanocytes.[2][3] In the presence of active tyrosinase, the acetyl groups of DAI are hydrolyzed, and the resulting 5,6-dihydroxyindole is rapidly oxidized and polymerized to form a visible, insoluble melanin-like pigment at the site of enzyme activity. This allows for the specific staining and identification of tyrosinase-positive cells in tissue sections. While primarily used in a qualitative manner, the principle of this reaction can be adapted for quantitative spectrophotometric assays of tyrosinase activity in vitro.

Quantitative Data

While this compound is a recognized substrate for tyrosinase, specific and comprehensive quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are not extensively reported in the readily available scientific literature. However, to provide a framework for comparison, the kinetic parameters for the natural substrate of tyrosinase, L-DOPA, are well-documented.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min) | Reference |

| L-DOPA | Mushroom Tyrosinase | 374 | 4900 | [4] |

| L-DOPA | Microencapsulated Tyrosinase | 465 | 114.95 (mg/dl x min) | [5] |

It is important to note that these values can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature).

Experimental Protocols

Synthesis of this compound-2-Carboxylic Acid (DAICA)

A related compound, this compound-2-carboxylic acid (DAICA), can be synthesized from 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This protocol provides a general guideline for the acetylation of a dihydroxyindole derivative.[6]

Materials:

-

5,6-dihydroxyindole-2-carboxylic acid (DHICA)

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Water

Procedure:

-

Dissolve DHICA in a mixture of acetic anhydride and a catalytic amount of pyridine.

-

Allow the reaction to proceed overnight at room temperature.

-

To hydrolyze any mixed anhydride formed at the carboxyl group, add a 1:1 (v/v) mixture of methanol and water and reflux the solution.

-

Remove the volatile components using a rotary evaporator to obtain the DAICA product.

-

Confirm the purity of the synthesized compound using techniques such as 1H NMR, LC-MS, and UV-Vis spectroscopy.

Histochemical Staining of Melanocytes using this compound

This protocol is a generalized procedure for the visualization of tyrosinase activity in tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like acetone or ethanol, freshly prepared)

-

Mounting medium

Procedure:

-

Prepare tissue sections on microscope slides. If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.

-

Prepare the staining solution by dissolving this compound in a small amount of solvent and then diluting it with the phosphate buffer to the final working concentration.

-

Incubate the tissue sections with the this compound staining solution in a humidified chamber at 37°C for 1-4 hours, or until the desired staining intensity is achieved.

-

Rinse the slides gently with distilled water.

-

Counterstain if desired (e.g., with Nuclear Fast Red).

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Examine the slides under a light microscope. Sites of tyrosinase activity will appear as brown to black deposits.

Spectrophotometric Assay of Tyrosinase Activity

This is a generalized protocol for a colorimetric assay that can be adapted for use with this compound. The principle is the measurement of the formation of the colored melanin-like product over time.

Materials:

-

Purified tyrosinase or cell/tissue lysate containing tyrosinase

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound solution (freshly prepared)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 475 nm, characteristic of dopachrome, or a broader spectrum for melanin).

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent and dilute it to various concentrations in the phosphate buffer.

-

In a 96-well plate, add a defined amount of the enzyme solution (purified tyrosinase or lysate) to each well.

-

To initiate the reaction, add the this compound solution to the wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).

-

The rate of the reaction can be determined from the linear portion of the absorbance versus time curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the product is known or can be determined.

Signaling Pathways in Eumelanin Biosynthesis

The process of melanogenesis is regulated by a complex network of signaling pathways, primarily initiated by external stimuli such as ultraviolet (UV) radiation. A key signaling cascade is the cAMP-dependent pathway.

Figure 1. Signaling pathway regulating eumelanin synthesis.

This pathway is initiated when UV radiation stimulates keratinocytes to produce pro-opiomelanocortin (POMC), which is cleaved to form α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression. MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), TYRP1, and DCT, thereby stimulating eumelanin synthesis.

Figure 2. Core eumelanin biosynthesis pathway.

Conclusion

This compound serves as a valuable synthetic substrate for the study of tyrosinase, the key enzyme in eumelanin biosynthesis. Its primary application lies in the histochemical visualization of melanocytes, providing a reliable method for identifying tyrosinase-positive cells. While detailed quantitative kinetic data for DAI is not as prevalent as for natural substrates, the principles of its enzymatic conversion can be readily applied to develop quantitative in vitro assays. Understanding the role of such synthetic substrates, in conjunction with the intricate signaling pathways that regulate melanogenesis, is crucial for researchers in dermatology, oncology, and pharmacology who are investigating pigmentation disorders and developing novel therapeutic interventions. This guide provides a foundational framework for the application of this compound in the broader context of eumelanin research.

References

- 1. odinity.com [odinity.com]

- 2. Histochemical demonstration of melanocytes by the use of this compound as substrate for tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tyrosinase kinetics: failure of the auto-activation mechanism of monohydric phenol oxidation by rapid formation of a quinomethane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro enzyme kinetics of microencapsulated tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of oxidative polymerization of 5,6-Diacetoxyindole

An In-Depth Technical Guide on the Oxidative Polymerization of 5,6-Diacetoxyindole

Introduction

This compound is a protected precursor to the melanin building blocks 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] In its acetylated form, the compound is stable and can be stored, providing a convenient starting material for the synthesis of melanin-like polymers.[1] The oxidative polymerization process is fundamental to the formation of eumelanin, the brown-to-black pigment found throughout the animal kingdom.[3][4] This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data related to the oxidative polymerization of this compound, intended for researchers, scientists, and professionals in drug development. The process commences with the deacetylation of this compound to its reactive dihydroxyindole form, which then undergoes oxidative polymerization.

Mechanism of Polymerization

The overall process can be described as a two-stage reaction: deacetylation followed by oxidative polymerization.

Stage 1: Deacetylation (Deprotection)

The oxidative polymerization of this compound does not occur directly. The acetyl groups on the catechol moiety serve as protecting groups that prevent oxidation.[1] Therefore, the first step is the hydrolysis of these acetyl groups to yield the reactive 5,6-dihydroxyindole (DHI) or, if starting from the carboxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This deprotection is typically achieved under controlled alkaline conditions.[1]

Stage 2: Oxidative Polymerization of 5,6-Dihydroxyindole (DHI)

Once deprotected, DHI is highly unstable and readily undergoes oxidative polymerization.[3][4] This process can be initiated non-enzymatically through exposure to air (aerobic oxidation) under slightly alkaline conditions or enzymatically, catalyzed by enzymes such as tyrosinase or peroxidase.[1][5]

The proposed mechanism involves the following key steps:

-

Oxidation to Semiquinone and Quinone: DHI is first oxidized to a semiquinone radical intermediate. Two molecules of the semiquinone can then undergo a redox reaction to regenerate one molecule of DHI and produce the two-electron oxidation product, indole-5,6-quinone.[4]

-

Oligomerization: The highly reactive indole-5,6-quinone undergoes facile coupling reactions with DHI molecules. The primary coupling patterns observed are between the C2 position of one indole unit and the C4 or C7 positions of another, leading to the formation of 2,4'- and 2,7'-dimers.[4][6] Other dimers, such as the 2,2'-dimer, can also form, particularly in the presence of metal ions.[6]

-

Polymerization: These dimers can be further oxidized to their corresponding quinones, which then react with additional DHI monomers or other oligomers to form trimers, tetramers, and higher oligomers.[4][7] This process continues, leading to the formation of a complex, heterogeneous polymer—eumelanin.[8]

Enzymatic vs. Non-Enzymatic Polymerization

Both enzymatic and non-enzymatic methods can be employed for the oxidative polymerization of dihydroxyindoles.

-

Non-Enzymatic (Aerobic) Oxidation: This occurs spontaneously in the presence of air, typically under slightly alkaline conditions (e.g., pH 9).[1] It leads to the facile production of dimers, trimers, and higher oligomers.[3][4]

-

Enzymatic Oxidation:

-

Tyrosinase: This copper-containing enzyme is the key enzyme in natural melanogenesis.[9] Human tyrosinase can directly oxidize DHICA, while the mouse enzyme cannot.[10][11]

-

Peroxidase: In the presence of hydrogen peroxide (H₂O₂), peroxidase can also catalyze the oxidation of DHI and DHICA, often more effectively than tyrosinase, especially for DHICA.[5] H₂O₂ can be generated endogenously during the autooxidation of dihydroxyindoles.[12]

-

Experimental Protocols

Synthesis of this compound-2-carboxylic acid (DAICA)

This protocol describes the acetylation of the melanin precursor DHICA.

-

Acetylation: DHICA (700 mg) is treated with acetic anhydride (7 mL) and pyridine (350 µL) for 24 hours.[1]

-

Hydrolysis: The resulting mixed anhydride is hydrolyzed with a 1:1 (v/v) water-methanol mixture at 90°C for 2 hours.[1]

-

Isolation: The volatile components are removed using a rotary evaporator to yield a lightly yellow powder.[1]

-

Purity Check: The purity of the compound is confirmed using ¹H NMR, LC-MS, and UV-Vis analysis.[1]

Deacetylation of DAICA Derivatives

This protocol details the removal of the acetyl protecting groups.

-

Dissolution: The acetylated compound is dissolved in a dichloromethane/methanol (9:1 v/v) mixture at a concentration of 8 mM under an inert atmosphere.[1]

-

Deprotection: The solution is treated with alcoholic 3 M KOH. The deprotection is typically complete within 5 minutes, as monitored by HPLC analysis.[1]

-

Acidification & Extraction: The reaction mixture is acidified to pH 2 with aqueous acids, followed by standard work-up procedures to recover the product.[1]

Aerobic Oxidative Polymerization

This protocol describes the non-enzymatic polymerization of the deprotected monomer.

-

Reaction Setup: The deprotected DHI or DHICA (1 mM) is dissolved in a 0.05 M carbonate buffer at pH 9.[1]

-

Oxidation: The solution is stirred in the presence of air for 24 hours.[1]

-

Precipitation and Collection: The resulting melanin polymer is precipitated by acidifying the solution to pH 3. The precipitate is then collected by centrifugation (e.g., 7000 rpm, 10 min, 4°C).[1]

-

Washing and Drying: The collected polymer is washed three times with 0.01 M HCl and then lyophilized to obtain the final product.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the synthesis and polymerization of dihydroxyindoles.

Table 1: Synthesis and Polymerization Yields

| Compound/Process | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | DHICA | DAICA | 98% | [1] |

| Amidation | DAICA | DAICA Carboxamides | >85% | [1] |

| Deacetylation | DAICA Amides | DHICA Amides | Almost quantitative | [1] |

| Polymerization | DHICA | DHICA-Melanin | ~85% (w/w) | [1] |

| Polymerization | DHICA Carboxamides | Melanin from Amides | ~95% (w/w) |[1] |

Table 2: Enzymatic Oxidation Kinetics

| Enzyme | Substrate | Concentration | Initial Rate (M/s) | Km | Reference |

|---|---|---|---|---|---|

| Tyrosinase | 5,6-Dihydroxyindole (DHI) | 3.0 x 10⁻⁵ M | 4.4 x 10⁻⁵ | - | [5] |

| Tyrosinase | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 3.0 x 10⁻⁵ M | 5.6 x 10⁻⁶ | - | [5] |

| Peroxidase/H₂O₂ | 5,6-Dihydroxyindole (DHI) | 3.0 x 10⁻⁵ M | Instantaneous conversion | - | [5] |

| Peroxidase/H₂O₂ | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 3.0 x 10⁻⁵ M | Fast oxidation | - | [5] |

| Tyrosinase-related protein-1 (TRP1) | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | - | - | ~0.8 mM |[13] |

Table 3: Polymer Characterization

| Polymer | Property | Value | Method | Reference |

|---|---|---|---|---|

| DHICA-Melanins | Apparent Molecular Weight | 20,000 - 200,000 Da | HPLC/Molecular Sieve | [14] |

| DHICA-Melanins | Monomers per Molecule | 100 - 1,000 | Calculation | [14] |

| DHI-Melanin | Main Contributors | Tetramers and Pentamers | Mass Spectrometry |[8] |

Conclusion

This compound serves as a stable and versatile precursor for the synthesis of melanin-like polymers. The core mechanism involves a critical deacetylation step to generate the reactive 5,6-dihydroxyindole monomer, which then undergoes rapid oxidative polymerization. This polymerization can proceed non-enzymatically under aerobic, alkaline conditions or be catalyzed by enzymes like tyrosinase and peroxidase. The process results in a heterogeneous polymer composed of oligomers of varying lengths, with specific coupling patterns dictating the final structure. Understanding these mechanisms and having access to detailed protocols are crucial for researchers developing new materials, pharmaceuticals, and dermocosmetic formulations based on these bio-inspired pigments.

References

- 1. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Peroxidase as an alternative to tyrosinase in the oxidative polymerization of 5,6-dihydroxyindoles to melanin(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wpage.unina.it [wpage.unina.it]

- 7. Possible oxidative polymerization mechanism of 5,6-dihydroxyindole from ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrogen peroxide generation associated with the oxidations of the eumelanin precursors 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 5,6-Diacetoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,6-Diacetoxyindole, a key intermediate in the synthesis of eumelanin and various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in formulation, synthesis, and analytical method development. While quantitative data remains limited in publicly available literature, this guide consolidates existing qualitative information and outlines standardized protocols for its empirical determination.

Physicochemical Properties of this compound

This compound is a synthetic derivative of 5,6-dihydroxyindole where the hydroxyl groups are protected by acetyl esters. This structural modification significantly enhances its stability compared to the highly reactive and auto-oxidizable parent compound, 5,6-dihydroxyindole.[1] It is recognized for its utility as a stable precursor in various synthetic pathways.[2]

Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol CAS Number: 15069-79-1

Solubility Profile

Precise quantitative solubility data for this compound in a range of common solvents is not extensively reported. However, based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. The presence of the acetyl groups reduces its polarity compared to 5,6-dihydroxyindole, influencing its solubility characteristics.

The following table summarizes the observed and inferred solubility of this compound in various common solvents.

| Solvent Class | Solvent | Solubility Description | Reference / Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | A related compound, this compound-2-carboxylic acid, is soluble in anhydrous DMF for synthesis.[3] |

| Acetone | Soluble | Used as a solvent in the oxidation of the parent compound, suggesting solubility of the diacetoxy derivative.[4] | |

| Acetonitrile | Likely Soluble | A common solvent for HPLC analysis of indole derivatives. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Often used in combination with methanol for reactions and purification of indole derivatives.[3] |

| Alcohols | Methanol, Ethanol | Soluble | Used in reaction workups and purification steps.[3] |

| Esters | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography of indole derivatives. |

| Ethers | Diethyl Ether | Slightly Soluble | Used for washing during purification, suggesting limited solubility.[1] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Typically used as anti-solvents or in combination with more polar solvents for chromatography. |

| Aqueous | Water | Insoluble | The hydrophobic indole ring and acetyl groups suggest very low aqueous solubility. |

Stability Profile

This compound is synthesized as a stable precursor to the unstable 5,6-dihydroxyindole.[1][2] Its stability is primarily compromised by conditions that promote the hydrolysis of its ester groups.

The following table outlines the stability of this compound under various stress conditions.

| Condition | Stability | Degradation Pathway | Remarks |

| Acidic (Aqueous) | Moderate | Hydrolysis of acetyl groups | Susceptible to acid-catalyzed hydrolysis to form 5,6-dihydroxyindole and acetic acid. |

| Basic (Aqueous) | Unstable | Hydrolysis of acetyl groups | Rapidly deacetylated under basic conditions (e.g., alcoholic KOH, trisodium phosphate) to yield 5,6-dihydroxyindole.[3][4] |

| Oxidative (e.g., H₂O₂) | Stable | No direct oxidation | The diacetoxy form is protected from the rapid oxidation that 5,6-dihydroxyindole undergoes. |

| Thermal | Generally Stable | - | Recommended storage at 0-8°C suggests potential for long-term degradation at elevated temperatures.[5] |

| Photolytic | Data not available | - | Indole derivatives can be light-sensitive. Storage in light-protected containers is recommended as a precaution. |

The primary degradation product of this compound is 5,6-dihydroxyindole, which is itself unstable and prone to further oxidation and polymerization to form melanin-like pigments.[1][6]

Experimental Protocols

The following sections describe detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Shaking incubator or orbital shaker

-

Centrifuge and/or syringe filters (0.22 µm)

-

Validated HPLC-UV or UPLC-UV analytical method

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by sampling at various time points until the concentration in solution remains constant.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifuge the sample at high speed.

-

Filter the supernatant using a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable analytical solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent and temperature condition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Organic solvents for stock solution preparation (e.g., acetonitrile)

-

Temperature-controlled ovens and photostability chambers

-

Validated stability-indicating HPLC-UV or LC-MS method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store both the solid this compound and a solution at an elevated temperature (e.g., 80°C) in a stability oven.

-

Photolytic Degradation: Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from any degradation products. An LC-MS method is recommended for the identification of unknown degradants.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of this compound.

Proposed Degradation Pathway of this compound

Caption: Primary degradation pathway of this compound via hydrolysis.

References

- 1. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wpage.unina.it [wpage.unina.it]

- 5. chemimpex.com [chemimpex.com]

- 6. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Diacetoxyindole: A Stable Precursor to 5,6-Dihydroxyindole for Advanced Research and Drug Development

An In-depth Technical Guide

Introduction

In the realm of melanin biosynthesis and the development of novel therapeutics, 5,6-dihydroxyindole (DHI) emerges as a pivotal yet notoriously unstable intermediate.[1] Its propensity for rapid, uncontrolled polymerization into melanin-like pigments presents significant challenges for researchers in terms of handling, storage, and application.[1] To circumvent these issues, the use of a stable precursor, 5,6-diacetoxyindole, has become an indispensable strategy. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its role as a stable precursor, and its conversion to the active 5,6-dihydroxyindole. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

The acetylation of the hydroxyl groups at the 5 and 6 positions of the indole ring not only enhances the compound's stability but also improves its solubility in organic solvents, facilitating its use in a wider range of chemical reactions.[2] The acetyl protecting groups can be readily removed under mild conditions, allowing for the in-situ generation of 5,6-dihydroxyindole when required.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization and characterization. The following tables summarize key data for this compound and its precursor, 5,6-dihydroxyindole.

Table 1: Physicochemical Properties

| Property | This compound | 5,6-Dihydroxyindole |

| CAS Number | 15069-79-1[2] | 3131-52-0[1] |

| Molecular Formula | C₁₂H₁₁NO₄[2] | C₈H₇NO₂[1] |

| Molecular Weight | 233.22 g/mol [2] | 149.15 g/mol [1] |

| Appearance | Crystalline solid | Pale yellow needles (when pure)[4] |

| Melting Point | Not available | 140 °C (decomposes)[1] |

| Solubility | Soluble in many organic solvents | Soluble in hot water, DMF, DMSO, Ethanol; Insoluble in petroleum ether[1][2] |

| Storage Conditions | Store at 0-8°C, inert atmosphere[2] | Store in freezer under -20°C, inert atmosphere, keep in dark place[1] |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Data (for DAICA) | |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 2.25 (s, 3H, OAc), 2.28 (s, 3H, OAc), 6.95 (s, 1H, H-3), 7.25 (s, 1H, H-7), 7.60 (s, 1H, H-4), 11.95 (br s, 1H, NH), 12.90 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 20.3 (CH₃), 20.4 (CH₃), 103.2 (C-3), 107.1 (C-7), 115.5 (C-4), 125.3 (C-3a), 133.5 (C-7a), 134.2 (C-5), 137.2 (C-6), 139.8 (C-2), 161.5 (COOH), 168.7 (C=O), 168.9 (C=O) |

| UV-Vis (λmax) | ~320 nm[3] |

| Mass Spectrometry (MS) | Not available |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent conversion to 5,6-dihydroxyindole.

Synthesis of this compound from 5,6-Dihydroxyindole

This protocol is adapted from the well-established method for the acetylation of phenolic hydroxyl groups, specifically as described for the synthesis of this compound-2-carboxylic acid (DAICA).[3]

Materials:

-

5,6-Dihydroxyindole

-

Acetic anhydride (Ac₂O)

-

Pyridine (dry)

-

Methanol

-

Water

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and a catalytic amount of pyridine. A typical ratio is 10 parts acetic anhydride to 1 part pyridine (v/v).

-

Stir the reaction mixture at room temperature overnight (approximately 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the volatile components (excess acetic anhydride and pyridine) using a rotary evaporator.

-

To ensure the complete removal of any mixed anhydride byproducts (if starting from a carboxylic acid-containing analogue), the residue can be refluxed in a 1:1 (v/v) mixture of methanol and water for 2 hours.[3] For the synthesis from 5,6-dihydroxyindole, this step may be omitted or replaced with a simple aqueous workup.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Expected Yield:

Yields for the acetylation of the related 5,6-dihydroxyindole-2-carboxylic acid are reported to be as high as 98%.[3] Similar high yields are expected for the acetylation of 5,6-dihydroxyindole under optimized conditions.

Conversion of this compound to 5,6-Dihydroxyindole (Deacetylation)

The deprotection of the acetyl groups to regenerate 5,6-dihydroxyindole can be achieved under basic conditions. This protocol is based on the deacetylation of related this compound derivatives.[3]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

3 M Potassium hydroxide (KOH) in ethanol

-

Aqueous acid (e.g., 1 M HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound in a suitable solvent mixture, such as a 9:1 (v/v) mixture of dichloromethane and methanol.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.

-

While stirring under the inert atmosphere, add a solution of 3 M alcoholic potassium hydroxide.

-

Monitor the deprotection reaction by TLC. The reaction is typically rapid and should be complete within 5-10 minutes.[3]

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 with an aqueous acid (e.g., 1 M HCl) to neutralize the base and protonate the dihydroxyindole.

-

Perform an aqueous workup by extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dihydroxyindole.

-

Due to its instability, the resulting 5,6-dihydroxyindole should be used immediately in subsequent reactions or stored under stringent inert and cold conditions.

Expected Yield:

The deprotection of related diacetylated indole derivatives proceeds in almost quantitative yields.[3]

Diagrams

Reaction Pathway: Synthesis and Deacetylation

The following diagram illustrates the two-step process of protecting 5,6-dihydroxyindole as this compound and its subsequent deprotection.

Caption: Synthesis of this compound and its conversion back to 5,6-dihydroxyindole.

Experimental Workflow: From Precursor to Product

This workflow outlines the key steps involved in utilizing this compound as a stable precursor for the generation and use of 5,6-dihydroxyindole.

Caption: Workflow for the preparation and use of 5,6-dihydroxyindole via its stable diacetate precursor.

Conclusion

This compound serves as a critical and enabling tool for researchers working with the highly reactive and unstable eumelanin precursor, 5,6-dihydroxyindole. Its enhanced stability, ease of synthesis, and straightforward deprotection protocol make it an ideal choice for a wide range of applications in drug discovery, materials science, and fundamental biochemical research. This technical guide provides the necessary data and protocols to facilitate the effective use of this compound as a stable and reliable source of 5,6-dihydroxyindole, thereby empowering further advancements in these fields.

References

- 1. 5,6-DIHYDROXYINDOLE | 3131-52-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Profile of 5,6-Diacetoxyindole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-diacetoxyindole, a key intermediate in the synthesis of various biologically active compounds and materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization. While direct experimental spectroscopic data for this compound is not extensively reported in publicly available literature, this guide compiles data from closely related analogs, predicted values based on structure-property relationships, and detailed experimental protocols to facilitate its synthesis and characterization.

Chemical Structure and Numbering

The chemical structure of this compound is presented below, with the standard IUPAC numbering for the indole ring system. This numbering is used for the assignment of spectroscopic signals.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally verified NMR data for this compound is scarce. However, data for the closely related This compound-2-carboxylic acid (DAICA) provides valuable insight into the expected chemical shifts.[1] The primary difference is the presence of a carboxylic acid group at the C2 position, which will influence the electronic environment of the pyrrole ring protons and carbons.

Table 1: 1H NMR Spectral Data of this compound-2-carboxylic acid [1]

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.8 (broad s) | broad singlet | - |

| H3 | ~7.0 | singlet | - |

| H4 | ~7.8 | singlet | - |

| H7 | ~7.2 | singlet | - |

| CH3 (x2) | ~2.3 | singlet | - |

Table 2: 13C NMR Spectral Data of this compound-2-carboxylic acid [1]

| Carbon Position | Chemical Shift (δ ppm) |

| C2 | ~130 |

| C3 | ~105 |

| C3a | ~125 |

| C4 | ~115 |

| C5 | ~140 |

| C6 | ~135 |

| C7 | ~110 |

| C7a | ~134 |

| C=O (x2) | ~169 |

| CH3 (x2) | ~21 |

| COOH | ~163 |

Predicted Data for this compound:

Based on the data for DAICA and general substituent effects on the indole ring, the following are the predicted NMR data for this compound. The absence of the electron-withdrawing carboxylic acid group at C2 would likely result in an upfield shift for H3 and a more complex splitting pattern for the pyrrole protons.

Table 3: Predicted 1H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1-8.3 | broad singlet | - |

| H2 | 7.2-7.4 | triplet | ~2.5-3.0 |

| H3 | 6.4-6.6 | triplet | ~2.5-3.0 |

| H4 | 7.5-7.7 | singlet | - |

| H7 | 7.0-7.2 | singlet | - |

| CH3 (x2) | 2.2-2.4 | singlet | - |

Table 4: Predicted 13C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ ppm) |

| C2 | 123-125 |

| C3 | 101-103 |

| C3a | 127-129 |

| C4 | 118-120 |

| C5 | 141-143 |

| C6 | 136-138 |

| C7 | 110-112 |

| C7a | 133-135 |

| C=O (x2) | 168-170 |

| CH3 (x2) | 20-22 |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H stretch |

| 3100-3150 | Medium | Aromatic C-H stretch |

| 2950-3000 | Weak | Aliphatic C-H stretch |

| 1760-1770 | Strong | C=O stretch (ester) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1200-1250 | Strong | C-O stretch (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to other indole derivatives, exhibiting characteristic absorption bands due to π-π* transitions within the aromatic system. The acetylation of the hydroxyl groups is likely to cause a slight hypsochromic (blue) shift compared to the parent 5,6-dihydroxyindole.

Table 6: Predicted UV-Vis Absorption Maxima for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| ~220 | ~35,000 | π-π* transition |

| ~270 | ~6,000 | π-π* transition |

| ~290 (shoulder) | ~5,000 | π-π* transition |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acetylation of 5,6-dihydroxyindole.[1]

Materials:

-

5,6-Dihydroxyindole

-

Acetic anhydride

-

Pyridine

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, water)

Procedure:

-

Dissolve 5,6-dihydroxyindole in a mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature for approximately 24 hours.

-

Upon completion, the reaction mixture is typically worked up by pouring it into ice water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Pulse sequence: Standard one-pulse.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

13C NMR Acquisition:

-

Pulse sequence: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more.

-

-

Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

3.2.2. IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

3.2.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A blank containing only the solvent should be used as a reference.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While direct experimental data is limited, the provided information on related compounds, along with predicted data and detailed experimental protocols, offers a robust framework for researchers working with this compound. The presented workflows and data tables are intended to aid in the synthesis, purification, and structural confirmation of this compound, thereby supporting its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Electronic Properties of 5,6-Diacetoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diacetoxyindole is a pivotal molecule in the study of eumelanin biosynthesis and holds significant potential in the realm of drug discovery. As a stable, acetyl-protected precursor to the highly reactive 5,6-dihydroxyindole (DHI), it serves as a crucial intermediate for investigating the intricate mechanisms of melanogenesis and for the synthesis of novel therapeutic agents targeting neurological and oncological pathways. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing upon theoretical calculations and comparative data from analogous indole derivatives due to the scarcity of direct experimental results in publicly available literature. This document details standard experimental protocols for its characterization and visualizes key workflows and potential biological interactions, offering a foundational resource for researchers in the field.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds. Among these, this compound (C₁₂H₁₁NO₄, Molar Mass: 233.22 g/mol ) has garnered considerable attention, primarily for its role as a stable precursor in the synthesis of eumelanin, the primary pigment responsible for photoprotection in human skin.[1] The diacetoxy functionalization provides a protective strategy for the otherwise unstable 5,6-dihydroxyindole, allowing for its controlled release and subsequent study of polymerization into melanin.[2] Beyond its significance in materials science and dermatology, this compound is utilized in medicinal chemistry as a versatile building block for the synthesis of complex organic molecules with potential applications in treating neurological disorders and cancer.[3][4] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, elucidating its role in biological signaling pathways, and designing novel derivatives with tailored therapeutic functions.

Synthesis and Chemical Properties

This compound is typically synthesized through the acetylation of 5,6-dihydroxyindole. This process involves treating the dihydroxyindole with an acetylating agent, such as acetic anhydride, often in the presence of a base like pyridine.[5] This straightforward synthesis yields a more stable compound that can be stored and handled with greater ease than its unprotected counterpart.[1] The acetyl groups can be readily removed through hydrolysis under controlled conditions to generate the reactive 5,6-dihydroxyindole in situ.[5]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [3][6] |

| Molecular Weight | 233.22 g/mol | [3][6] |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in common organic solvents | [3] |

Electronic Properties: A Theoretical and Comparative Analysis

Electrochemical Properties

The electrochemical behavior of indole derivatives is of significant interest as it governs their redox activity and potential interactions with biological macromolecules. It is anticipated that this compound can be electrochemically oxidized. The acetoxy groups are electron-withdrawing, which would likely increase the oxidation potential compared to the electron-donating hydroxyl groups in 5,6-dihydroxyindole.

Computational studies using Density Functional Theory (DFT) have been effectively employed to predict the standard redox potentials of substituted indoles.[3] For instance, the calculated redox potential of 5,6-dihydroxyindole is significantly lower than that of its oxidized quinone form, highlighting the substantial impact of the substituent on the electronic environment of the indole ring.[7] Based on these theoretical frameworks, the estimated electrochemical properties of this compound are summarized below.

Table 2: Estimated and Comparative Electrochemical Data

| Compound | Method | Epa (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| This compound | Theoretical Estimation | ~0.8 - 1.0 | ~ -5.8 | ~ -1.2 | ~ 4.6 | Inferred from[3] |

| 5,6-Dimethoxyindole | Experimental (Typical) | ~0.7 | - | - | - | Inferred from |

| 5,6-Dihydroxyindole | Calculated | -0.26 (vs. Li) | - | - | - | [7] |

Note: The values for this compound are estimations based on the influence of electron-withdrawing acetyl groups and should be confirmed experimentally.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the electronic transitions and reactivity of a molecule. The HOMO-LUMO gap is indicative of the molecule's stability and the energy required for electronic excitation.[8]

Spectroscopic Properties

While a definitive, experimentally verified NMR spectrum for this compound is not present in public databases, the chemical shifts can be predicted based on the analysis of related structures such as indole, 5-hydroxyindole, and more complex this compound derivatives.[9][10] The acetoxy groups at positions 5 and 6 will influence the chemical shifts of the aromatic protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| N-H | ~11.2 - 11.5 | - |

| H-2 | ~7.4 - 7.6 | ~125 - 127 |

| H-3 | ~6.5 - 6.7 | ~102 - 104 |

| H-4 | ~7.6 - 7.8 | ~112 - 114 |

| H-7 | ~7.2 - 7.4 | ~118 - 120 |

| C-3a | - | ~129 - 131 |

| C-5 | - | ~140 - 142 |

| C-6 | - | ~144 - 146 |

| C-7a | - | ~135 - 137 |

| CH₃ (Ac) | ~2.2 - 2.4 | ~20 - 22 |

| C=O (Ac) | - | ~168 - 170 |

Note: These are estimated values and require experimental verification.

The UV-Vis absorption and fluorescence emission spectra of indole derivatives are sensitive to substitution patterns and solvent polarity.[11][12] The acetoxy groups in this compound are expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted indole. The primary absorption bands of indole are the ¹Lₐ and ¹Lₑ transitions.

While specific experimental spectra for this compound are unavailable, data from related compounds suggest an absorption maximum in the UVA range. For instance, 5,6-dihydroxyindole-2-carboxylic acid exhibits an absorption peak around 320 nm.[10] It is also known that the electronic structure of these monomers is significantly altered upon polymerization into melanin.[13][14]

Table 4: Estimated Spectroscopic Properties of this compound

| Property | Solvent | Estimated Value | Reference |

| UV-Vis Abs. Max (λₘₐₓ) | Methanol/Ethanol | ~300 - 325 nm | Inferred from[10] |

| Molar Absorptivity (ε) | - | Not Determined | - |

| Fluorescence Em. Max | Ethanol | ~340 - 360 nm | Inferred from[11][12] |

| Quantum Yield (Φ) | - | Not Determined | - |

Role in Biological Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, its biological relevance can be inferred from its deprotected form, 5,6-dihydroxyindole, and other indole alkaloids.

5,6-Dihydroxyindole has been shown to be an endogenous ligand for the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopaminergic neurons.[12] This suggests that this compound, as a stable precursor, could serve as a pro-drug to modulate Nurr1 activity in the context of neurodegenerative diseases like Parkinson's disease.

Furthermore, indole alkaloids are known to modulate various signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK), p53, and NF-κB pathways.[4][15][16] These pathways regulate critical cellular processes including proliferation, apoptosis, and inflammation. The potential for this compound and its derivatives to influence these pathways makes it an attractive scaffold for the development of novel anti-cancer agents.

Experimental Protocols

The following are generalized protocols for the characterization of the electronic properties of this compound.

Cyclic Voltammetry

Objective: To determine the oxidation potential of this compound.

-

Solution Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[17]

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

-

Analysis: Determine the anodic peak potential (Eₚₐ) from the resulting voltammogram. This represents the oxidation potential of the compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λₘₐₓ) of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µM) in a UV-transparent solvent such as methanol or ethanol.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.

-

Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of this compound.

-

Sample Preparation: Prepare a very dilute solution (absorbance at excitation wavelength < 0.1) in an appropriate solvent (e.g., ethanol or cyclohexane).

-

Emission Spectrum: Set the excitation wavelength to the determined λₘₐₓ (or a wavelength on the rising edge of the absorption peak) and scan the emission wavelengths over a range red-shifted from the excitation.

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.

-

Analysis: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Conclusion

This compound is a molecule of significant interest due to its role as a stable precursor in melanin research and its potential as a scaffold in drug development. While direct experimental data on its electronic properties are sparse, theoretical calculations and comparisons with analogous compounds provide a strong framework for understanding its electrochemical and spectroscopic behavior. The protocols and conceptual pathways outlined in this guide offer a starting point for researchers to further investigate and harness the properties of this versatile indole derivative. Future experimental work is crucial to validate the estimated properties and to fully elucidate the mechanisms by which this compound and its derivatives interact with biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. benchchem.com [benchchem.com]

- 10. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

The Versatility of 5,6-Diacetoxyindole: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

5,6-Diacetoxyindole has emerged as a pivotal building block in the field of organic synthesis, offering a stable and versatile platform for the construction of a diverse array of complex molecules. Its unique structural features, particularly the protected dihydroxy functionality on the indole core, make it an invaluable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the generation of biologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Synthesis of this compound and its Carboxylic Acid Analogue

A detailed protocol has been established for the synthesis of the closely related this compound-2-carboxylic acid (DAICA) from its dihydroxy precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This high-yield reaction provides a stable, acetyl-protected form of DHICA, which is a key precursor in melanin biosynthesis.

Experimental Protocol: Synthesis of this compound-2-carboxylic acid (DAICA)[1]

-

Materials:

-

5,6-dihydroxyindole-2-carboxylic acid (DHICA) (700 mg)

-

Acetic anhydride (7 mL)

-

Pyridine (350 µL)

-

Water-methanol mixture (1:1 v/v)

-

-

Procedure:

-

DHICA (700 mg) is acetylated with acetic anhydride (7 mL) and pyridine (350 µL) for 24 hours.

-

Following acetylation, the reaction mixture is subjected to hydrolysis with a 1:1 v/v water-methanol mixture at 90 °C for 2 hours to cleave any mixed anhydride formed at the carboxyl group.

-

The volatile components are removed using a rotary evaporator.

-

The final product is obtained as a lightly yellow powder.

-

-

Yield: 98%[1]

This protocol can be adapted for the synthesis of the parent this compound from 5,6-dihydroxyindole by omitting the final hydrolysis step, as there is no carboxylic acid group to form a mixed anhydride.

This compound as a Synthetic Building Block

The diacetate protection of the 5- and 6-hydroxyl groups renders the indole core more stable to oxidative conditions and allows for selective functionalization at other positions of the indole ring. The acetyl groups can be readily removed under basic conditions to regenerate the dihydroxy functionality when desired.

Key Reactions and Applications:

-

Precursor to Eumelanin Building Blocks: this compound serves as a stable precursor for the synthesis of 5,6-dihydroxyindole dimers, which are key building blocks of eumelanin, the primary pigment in human skin, hair, and eyes.[2]

-

Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]

-

Agrochemicals and Dyes: Its structural features make it a suitable starting material for the development of new agrochemical formulations and as a precursor in the synthesis of dyes and pigments.[3]

Experimental Workflow: General Synthesis and Derivatization

Quantitative Data on Derivatives

While specific quantitative data for the biological activity of compounds directly synthesized from this compound is not extensively reported in the readily available literature, the indole scaffold itself is a well-established pharmacophore in a variety of therapeutic areas. The following table summarizes the anticancer activity of some indole-based compounds, highlighting the potential for derivatives of this compound.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| U2 | MCF-7 (Breast Cancer) | 0.83 ± 0.11 | [1] |

| A549 (Lung Cancer) | 0.73 ± 0.07 | [1] | |

| MDA-MB-231 (Breast Cancer) | 5.22 ± 0.55 | [1] | |

| U3 | MCF-7 (Breast Cancer) | 1.17 ± 0.10 | [1] |

| A549 (Lung Cancer) | 2.98 ± 0.19 | [1] | |

| MDA-MB-231 (Breast Cancer) | 4.07 ± 0.35 | [1] | |

| 3g | MCF-7 (Breast Cancer) | 2.94 ± 0.56 | [4] |

| MDA-MB-231 (Breast Cancer) | 1.61 ± 0.004 | [4] | |

| A549 (Lung Cancer) | 6.30 ± 0.30 | [4] | |

| HeLa (Cervical Cancer) | 6.10 ± 0.31 | [4] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [4] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] |

Signaling Pathways and Biological Context

Derivatives of this compound are being investigated for their potential to modulate various cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, indole-based compounds have been designed as inhibitors of the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). Inhibition of Bcl-2 can lead to the selective killing of cancer cells.